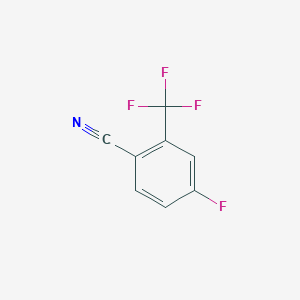

4-Fluoro-2-(trifluoromethyl)benzonitrile

Overview

Description

4-Fluoro-2-(trifluoromethyl)benzonitrile, also known as 4-F-TBN, is an organic compound with a wide range of applications in scientific research. It is a colorless liquid with a strong odor, and is soluble in many organic solvents. 4-F-TBN has been used in various fields, including the synthesis of a variety of compounds, the study of enzyme-catalyzed reactions, and the investigation of the biochemical and physiological effects of drugs.

Scientific Research Applications

Synthesis of Intermediates and Pharmaceuticals

4-Fluoro-2-(trifluoromethyl)benzonitrile serves as an intermediate in the synthesis of various pharmaceuticals. For example, it's used in the synthesis of bicalutamide, an anti-androgen drug, via bromination, Grignard reaction, cyanidation, and amination processes (Zhang Tong-bin, 2012). It's also involved in the production of MDV3100, a drug for treating prostate cancer (Li Zhi-yu, 2012).

Chemical Research and Synthesis

The compound is utilized in various chemical synthesis processes. For instance, its iodination via C–H lithiation under continuous flow conditions has been studied, demonstrating its utility in producing iodinated derivatives (Anna L. Dunn et al., 2018). Additionally, its role in the study of internal conversion processes in alkane solvents has been explored, shedding light on its fluorescence properties and interaction dynamics (S. Druzhinin et al., 2001).

Energy and Material Science

In energy applications, this compound has been used as an electrolyte additive in lithium-ion batteries. It significantly improves the cyclic stability of LiNi 0.5 Mn 1.5 O 4 cathodes, suggesting its potential in enhancing battery performance (Wenna Huang et al., 2014).

Photocatalytic Applications

In photocatalysis, the compound has been used in the generation of fluorophosgene, an electrophilic intermediate, through a photocatalytic process. This application demonstrates its potential in synthesizing various chemical products (D. Petzold et al., 2018).

Biomedical Research

In biomedical research, this compound derivatives are studied for their potential in antischistosomal therapies. This research provides insights into the chemical's role in developing new therapeutic agents (Jianbo Wu et al., 2017).

Safety and Hazards

“4-Fluoro-2-(trifluoromethyl)benzonitrile” is considered hazardous. It has been classified as having acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It can also cause specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Future Directions

Mechanism of Action

Target of Action

The primary targets of 4-Fluoro-2-(trifluoromethyl)benzonitrile are currently unknown. This compound is a unique chemical used by early discovery researchers . More research is needed to identify its specific targets and their roles.

Biochemical Pathways

As a unique chemical, its effects on biochemical pathways and their downstream effects are still under investigation .

Result of Action

As a unique chemical used in early discovery research, its specific effects at the molecular and cellular level are subjects of ongoing study .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It is known that the compound is a solid under normal conditions , and it is insoluble in water but almost transparent in methanol . These properties could influence its stability and efficacy in different environments.

Properties

IUPAC Name |

4-fluoro-2-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F4N/c9-6-2-1-5(4-13)7(3-6)8(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCCPQUYXMFXCAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80345507 | |

| Record name | 4-Fluoro-2-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194853-86-6 | |

| Record name | 4-Fluoro-2-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-2-(trifluoromethyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

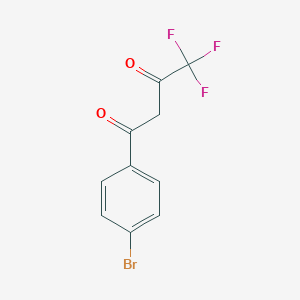

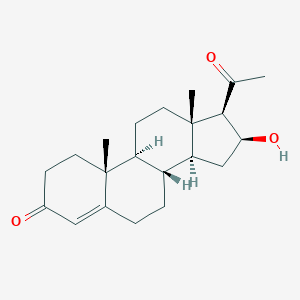

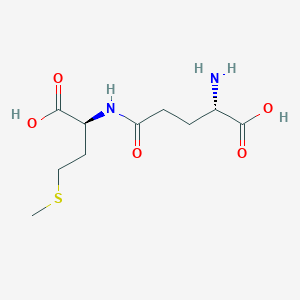

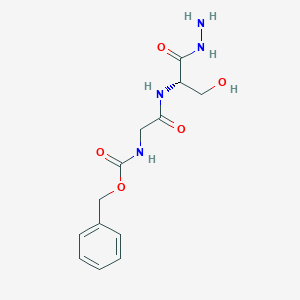

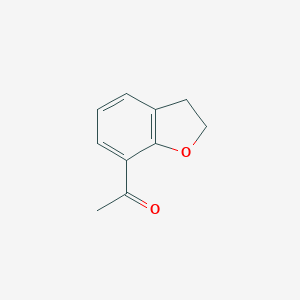

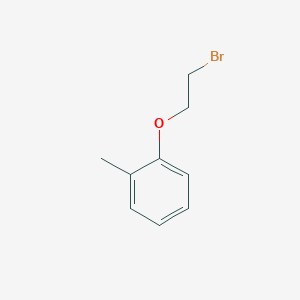

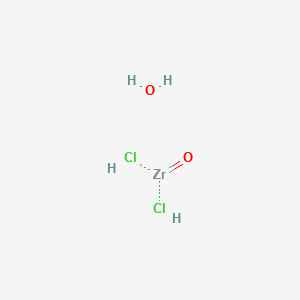

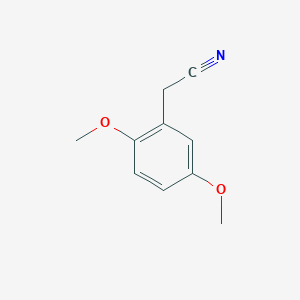

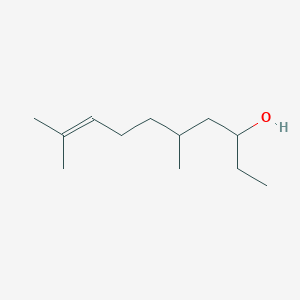

Feasible Synthetic Routes

Q1: What are the advantages of using continuous flow chemistry for the iodination of 4-fluoro-2-(trifluoromethyl)benzonitrile as opposed to traditional batch methods?

A1: The research highlights several advantages of continuous flow chemistry for this specific reaction: []

- Enhanced Regioselectivity: Continuous flow allows for precise control of reaction parameters, leading to a higher yield of the desired 3-iodo regioisomer compared to the 5-iodo isomer. []

- Scalability: The study demonstrates the feasibility of scaling up the continuous flow process for gram-scale production of 4-fluoro-3-iodo-2-(trifluoromethyl)benzonitrile. []

- Real-Time Monitoring: The use of in situ NMR and IR spectroscopy in the continuous flow setup allows for real-time monitoring of the lithiation step, providing valuable mechanistic insights into the equilibration of the aryl lithium regioisomers. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.